molecular formula C23H26N6O B2604719 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide CAS No. 2034257-89-9

3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

Cat. No.: B2604719
CAS No.: 2034257-89-9
M. Wt: 402.502
InChI Key: KZRDACSPIBBIQM-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Synthesis of the tetrahydroquinazoline moiety: This step might involve the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by reduction.

    Coupling reactions: The final step could involve coupling the pyrazole and tetrahydroquinazoline intermediates with a benzamide derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the carbonyl groups or double bonds within the molecule, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyrazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDC, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: Investigating its interactions with biomolecules and its role in cellular pathways.

    Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit a specific enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-(1-piperidin-4-yl)benzamide: Lacks the tetrahydroquinazoline moiety.

    3-(1H-pyrazol-1-yl)-N-(1-(quinazolin-4-yl)piperidin-4-yl)benzamide: Contains a quinazoline instead of a tetrahydroquinazoline moiety.

Uniqueness

The presence of the tetrahydroquinazoline moiety in 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide may confer unique biological properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c30-23(17-5-3-6-19(15-17)29-12-4-11-26-29)27-18-9-13-28(14-10-18)22-20-7-1-2-8-21(20)24-16-25-22/h3-6,11-12,15-16,18H,1-2,7-10,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDACSPIBBIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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